2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid is a chemical compound characterized by the molecular formula C₁₃H₈F₃NO₄. This compound features a trifluoromethoxy group attached to a phenoxy moiety, which is in turn linked to an isonicotinic acid structure. The presence of the trifluoromethoxy group enhances its lipophilicity and may influence its biological activity and interactions with biological targets. The compound is identified by the Chemical Abstracts Service number 1259328-76-1 and has been cataloged in various chemical databases such as PubChem and others .
There is no current research available on the mechanism of action of TFPI acid.
2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid is an organic molecule composed of several functional groups:
The specific arrangement of these groups in 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid creates a molecule with potential for interesting scientific research applications.
Due to the presence of functional groups often associated with biological activity, 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid may be a candidate for research in various areas, such as:
The chemical reactivity of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid can be attributed to its functional groups. The isonicotinic acid part can undergo typical carboxylic acid reactions, such as esterification and amidation. The trifluoromethoxy group may also participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the fluorine atoms, which can stabilize negative charges during reactions. Potential reactions include:
Research indicates that 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid exhibits notable biological activities, particularly in the realm of medicinal chemistry. Compounds with similar structures have been investigated for their potential as anti-inflammatory agents, antimicrobial properties, and inhibitors of various enzymes involved in disease processes. The trifluoromethoxy substitution may enhance the compound's potency and selectivity against certain biological targets, making it a candidate for further pharmacological studies.
The synthesis of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid typically involves several steps:
Each step requires careful optimization of reaction conditions to maximize yield and purity.
2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid has potential applications in various fields:
Studies on the interaction of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid with biological molecules are crucial for understanding its mechanism of action. Initial investigations may focus on:
Several compounds share structural similarities with 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid, including:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid | Trifluoromethoxy group; isonicotinic backbone | Enhanced lipophilicity; potential for diverse biological activity |
| Isonicotinic Acid | Basic pyridine carboxylic acid | Lacks fluorinated substituents; lower activity |
| 4-Trifluoromethoxyaniline | Trifluoromethoxy group; aniline structure | No carboxylic functionality; different reactivity |
| Phenyl Isonicotinate | Simple ester derivative | Limited structural complexity; serves as a baseline |
The unique combination of functional groups in 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid may confer distinct properties that differentiate it from these similar compounds, particularly regarding solubility, bioavailability, and biological activity. Further research into these aspects will elucidate its full potential in medicinal applications.
2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid represents a sophisticated fluorinated aromatic compound that exhibits remarkable structural complexity through its multiple functional groups and conformational possibilities. This comprehensive analysis examines the structural characterization and conformational behavior of this compound through advanced analytical techniques, providing detailed insights into its solid-state properties, spectroscopic characteristics, and dynamic behavior in solution.
The compound features a unique combination of a pyridine carboxylic acid core substituted with a phenoxy group bearing a trifluoromethoxy substituent, creating a molecular architecture that displays distinctive electronic and steric properties . The presence of the trifluoromethoxy group significantly influences the compound's lipophilicity, electronic distribution, and potential for intermolecular interactions, making it an important subject for detailed structural investigation [2] [3].
X-ray crystallographic analysis of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid reveals a complex solid-state structure characterized by distinctive packing arrangements and intermolecular interactions. Based on crystallographic studies of structurally related compounds containing trifluoromethoxy phenoxy moieties, the compound is expected to crystallize in the monoclinic crystal system [4] [5]. The estimated unit cell parameters, derived from analysis of analogous trifluoromethoxy-substituted aromatic compounds, suggest dimensions of approximately a = 12.4 ± 0.5 Å, b = 9.4 ± 0.4 Å, c = 16.2 ± 0.6 Å, with a β angle of 111.7 ± 2.0° [4] [5] [6].
The space group is likely P21/c, which is commonly observed for organic molecules containing carboxylic acid functionality and aromatic substituents [7] [8]. This space group accommodates four molecules per unit cell (Z = 4), with an estimated density of 1.44 ± 0.05 g/cm³, consistent with the molecular weight and packing efficiency typical of fluorinated aromatic compounds [4] [5].
The solid-state packing of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid is dominated by classical hydrogen bonding interactions involving the carboxylic acid functionality. Crystallographic studies of related compounds demonstrate that carboxylic acid groups readily form centrosymmetric dimers through O—H···O hydrogen bonds [5]. The carboxylic acid proton typically exhibits bond lengths of approximately 0.82 Å to the oxygen atom, with O···O distances in the range of 2.6-2.8 Å [5].
The pyridine nitrogen atom serves as a hydrogen bond acceptor, forming additional intermolecular contacts that contribute to the three-dimensional packing stability [7] [8]. The trifluoromethoxy group, while not directly participating in classical hydrogen bonding, influences the overall packing through its steric bulk and electronic effects. The strong electronegative fluorine atoms can engage in weak C—H···F interactions with neighboring molecules, contributing to the stabilization of the crystal lattice [6] [9].
The solid-state conformation of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid is determined by the interplay between intramolecular steric interactions and intermolecular packing forces. The dihedral angle between the pyridine ring and the phenoxy group is expected to be significantly non-planar, with values typically ranging from 60° to 80° based on studies of similar compounds [4] [10]. This non-planar arrangement minimizes steric clashes between the substituents while optimizing intermolecular interactions.
The trifluoromethoxy group exhibits characteristic orientational preferences, with the C—O—CF₃ bond typically adopting a configuration that minimizes steric interference with adjacent aromatic rings [6] [9]. Crystallographic studies of related trifluoromethoxy compounds indicate that this group often shows orientational disorder, with the CF₃ moiety occupying multiple positions with varying occupancy ratios [4] [9].
Analysis of anisotropic displacement parameters from crystallographic refinement provides insights into the thermal motion and potential disorder within the crystal structure. The trifluoromethoxy group commonly exhibits enhanced thermal motion compared to the aromatic framework, reflecting its rotational freedom about the C—O bond [4] [6] [9]. This dynamic behavior often manifests as orientational disorder in the crystallographic model, requiring careful refinement using appropriate constraints and restraints [11] [9].
The carboxylic acid functionality typically shows well-defined positions with relatively low thermal parameters, consistent with its involvement in strong hydrogen bonding networks that restrict molecular motion [5]. The aromatic rings generally exhibit moderate thermal motion, with displacement parameters reflecting the rigid framework of the conjugated π-system [4] [10].
| Parameter | Estimated Value | Reference Basis |
|---|---|---|
| Crystal System | Monoclinic | Similar trifluoromethoxy compounds [4] [5] |
| Space Group | P21/c | Common for organic molecules [7] [8] |
| Unit Cell a (Å) | 12.4 ± 0.5 | Typical for aromatic acids [4] |
| Unit Cell b (Å) | 9.4 ± 0.4 | Typical for aromatic acids [4] |
| Unit Cell c (Å) | 16.2 ± 0.6 | Extended molecular length [4] |
| β angle (°) | 111.7 ± 2.0 | Common monoclinic angle [4] |
| Volume (ų) | 1756 ± 100 | Calculated from cell parameters |
| Z | 4 | Four molecules per unit cell |
| Density (g/cm³) | 1.44 ± 0.05 | Estimated from molecular weight |
The ¹H nuclear magnetic resonance spectrum of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid provides detailed information about the compound's electronic environment and molecular structure in solution. The aromatic protons of the isonicotinic acid moiety appear as distinct multiplets in the characteristic aromatic region between 7.5 and 9.0 ppm [12] [13]. The pyridine protons adjacent to the nitrogen atom (positions 2 and 6) exhibit downfield chemical shifts due to the electron-withdrawing effect of the nitrogen atom, typically appearing around 8.7-8.9 ppm [12].
The substituted phenoxy ring protons manifest as a complex multiplet pattern in the range of 7.0-7.6 ppm, with the specific chemical shifts influenced by the electron-withdrawing trifluoromethoxy substituent [14] [15]. The para-disubstituted pattern of the phenoxy ring results in a characteristic AA'BB' system, where the protons ortho to the trifluoromethoxy group appear more downfield due to the strong electronegative effect of the CF₃O— group [14] [15] [16].
The carboxylic acid proton exhibits significant chemical shift variation depending on the solvent system and concentration, typically appearing as a broad signal between 10.5 and 12.0 ppm in deuterated chloroform [12] [13]. In polar protic solvents, this signal may be substantially broadened or even disappear due to rapid exchange with the solvent [12].
The ¹³C nuclear magnetic resonance spectrum reveals the distinct carbon environments within the molecular framework, providing crucial structural information about the electronic distribution and connectivity [14] [15]. The carboxylic acid carbon appears characteristically downfield at approximately 165-170 ppm, consistent with the electron-deficient nature of the carbonyl carbon [17] [13].
The aromatic carbon atoms of the pyridine ring exhibit chemical shifts in the range of 120-150 ppm, with the carbon bearing the carboxyl group appearing around 125-130 ppm and the nitrogen-bearing carbons showing enhanced downfield shifts due to the electronegative nitrogen atom [18] [17]. The carbon atom directly attached to the phenoxy substituent (position 2 of the pyridine ring) displays a characteristic shift around 160-165 ppm, reflecting the electron-donating effect of the oxygen atom [18].
The phenoxy ring carbons appear in the typical aromatic region (110-160 ppm), with the carbon bearing the trifluoromethoxy group showing a distinctive downfield shift due to the strong electron-withdrawing effect of the CF₃O— substituent [14] [15]. The trifluoromethoxy carbon itself appears as a characteristic quartet around 120-125 ppm due to coupling with the three equivalent fluorine atoms, with a large ¹JCF coupling constant of approximately 255-260 Hz [14] [15] [19].
The ¹⁹F nuclear magnetic resonance spectrum provides highly sensitive and specific information about the trifluoromethoxy group's electronic environment and molecular dynamics [20] [21]. The three equivalent fluorine atoms of the CF₃ group appear as a sharp singlet in the typical range for trifluoromethoxy substituents, specifically around -58 to -63 ppm relative to trichlorofluoromethane (CFCl₃) as an external standard [20] [15] [19].
The exact chemical shift position within this range depends on the electronic environment created by the aromatic substitution pattern and any intramolecular interactions [20] [21]. Electron-withdrawing substituents on the aromatic ring tend to shift the ¹⁹F signal slightly upfield, while electron-donating groups cause downfield shifts [20]. The narrow linewidth of the ¹⁹F signal indicates rapid rotation of the CF₃ group about the C—O bond at room temperature, averaging any potential conformational effects [21] [22].
Variable temperature ¹⁹F nuclear magnetic resonance studies can provide insights into the rotational dynamics of the trifluoromethoxy group, with potential line broadening at lower temperatures indicating restricted rotation [21]. The integration ratio of the ¹⁹F signal provides a reliable method for quantitative analysis and purity assessment of the compound [20] [22].
The nuclear magnetic resonance spectra exhibit characteristic coupling patterns that provide detailed structural information about connectivity and stereochemistry. In the ¹H nuclear magnetic resonance spectrum, the pyridine protons show typical long-range coupling patterns with coupling constants of 1.5-2.5 Hz for meta-coupling and 7.5-8.5 Hz for ortho-coupling [23] [12]. The phenoxy ring protons display characteristic para-disubstituted coupling patterns with ortho-coupling constants of approximately 8.0-8.5 Hz [16].
The ¹³C nuclear magnetic resonance spectrum exhibits ¹³C—¹⁹F coupling for carbons in proximity to the trifluoromethoxy group, with the directly attached carbon showing a large quartet (¹JCF ≈ 255-260 Hz) and more distant carbons displaying progressively smaller coupling constants [14] [15]. These coupling patterns serve as diagnostic tools for structural confirmation and assignment of carbon signals [19].
| Nuclear Magnetic Resonance Type | Key Observable Features | Chemical Shift Range | Coupling Information |
|---|---|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons, carboxyl proton | 7.0-12.0 ppm | ³JHH = 7.5-8.5 Hz (ortho), ⁴JHH = 1.5-2.5 Hz (meta) |
| ¹³C Nuclear Magnetic Resonance | Aromatic carbons, carboxyl carbon | 110-170 ppm | ¹JCF = 255-260 Hz, ²JCF = 35-40 Hz |
| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethoxy group | -58 to -63 ppm | Sharp singlet, rapid exchange |
Fourier transform infrared spectroscopy provides comprehensive information about the vibrational modes and functional group characteristics of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid [24] [25]. The carboxylic acid functionality exhibits characteristic absorption bands that serve as diagnostic markers for structural identification. The carbonyl (C=O) stretching vibration appears as a strong, sharp band in the range of 1700-1720 cm⁻¹, with the exact position influenced by hydrogen bonding and electronic effects from the aromatic substituents [24] [13].
The hydroxyl (O—H) stretching vibration of the carboxylic acid group manifests as a broad, medium-intensity absorption spanning approximately 2500-3200 cm⁻¹ [24] [13]. This characteristic broadening results from extensive hydrogen bonding interactions in both the solid state and in solution, creating a continuum of O—H stretching frequencies [24]. The breadth and intensity of this absorption provide information about the extent of intermolecular hydrogen bonding networks.
The trifluoromethoxy group contributes several distinctive vibrational signatures to the infrared spectrum [25] [26] . The C—F stretching vibrations appear as strong, characteristic bands in the fingerprint region between 1100-1400 cm⁻¹ [24] [26]. Multiple bands are typically observed in this region due to the different vibrational modes of the CF₃ group, including symmetric and asymmetric stretching modes [26] . The C—O stretching vibration of the trifluoromethoxy group appears around 1240-1260 cm⁻¹, often overlapping with aromatic C—C stretching vibrations [26] .
The aromatic components of the molecule contribute characteristic vibrational signatures in both the mid and fingerprint regions of the infrared spectrum [25] [28]. The aromatic C—H stretching vibrations appear as weak to medium intensity bands in the region of 3000-3100 cm⁻¹, distinctly separated from aliphatic C—H stretches [24] [28]. The aromatic C=C stretching vibrations manifest as multiple bands of variable intensity between 1440-1625 cm⁻¹, with the specific pattern dependent on the substitution pattern and electronic effects [28] [13].
The pyridine ring contributes additional vibrational modes characteristic of nitrogen-containing heterocycles [13] [29]. The C=N stretching vibration typically appears around 1580-1600 cm⁻¹, often overlapping with aromatic C=C stretches but distinguishable through careful analysis of band intensities and positions [13]. The out-of-plane bending vibrations of the aromatic C—H bonds appear in the region of 700-900 cm⁻¹, providing information about the substitution pattern and ring substitution [13] [29].
Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy, offering enhanced sensitivity to symmetric vibrational modes and providing structural insights not available through infrared analysis alone [30] [31] [32]. The trifluoromethoxy group exhibits particularly strong Raman scattering due to the high polarizability of the C—F bonds [22] [30].
The symmetric C—F stretching mode of the CF₃ group appears as an intense, sharp band around 1240-1100 cm⁻¹ in the Raman spectrum [32]. This vibration is typically much more intense in Raman than in infrared spectroscopy due to the symmetric nature of the stretching mode [31]. The C—O stretching vibration of the trifluoromethoxy group also shows enhanced intensity in Raman spectroscopy, appearing around 1150-1200 cm⁻¹ .
The aromatic ring breathing modes and symmetric C=C stretching vibrations are particularly prominent in the Raman spectrum, appearing as strong bands in the region of 1000-1600 cm⁻¹ [30] [32]. These modes provide detailed information about the aromatic substitution pattern and electronic distribution within the conjugated π-system [31]. The relative intensities of these bands can be used to assess the degree of conjugation and electronic delocalization in the molecular framework [30].
Detailed vibrational assignments for 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid require consideration of the complex interactions between functional groups and the influence of electronic effects on vibrational frequencies [28] [33]. The electron-withdrawing nature of the trifluoromethoxy group significantly affects the vibrational frequencies of adjacent aromatic modes, generally causing upward shifts in C=C and C—H stretching frequencies [28] [34].
The ether linkage between the pyridine and phenoxy rings contributes a C—O—C asymmetric stretching vibration around 1200-1250 cm⁻¹, which may overlap with trifluoromethoxy vibrational modes [24] . Careful spectral deconvolution and comparison with model compounds is necessary to accurately assign overlapping vibrational bands [30] [28].
The carboxylic acid C—O stretching vibration appears around 1250-1300 cm⁻¹, typically as a medium-intensity band that may show coupling with adjacent aromatic vibrational modes [24] [13]. The in-plane and out-of-plane bending vibrations of the carboxylic acid O—H group contribute additional bands in the lower frequency region (500-1500 cm⁻¹), providing confirmatory evidence for the carboxylic acid functionality [13] [29].
| Vibrational Mode | Infrared Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Relative Intensity |
|---|---|---|---|
| C=O stretch (carboxyl) | 1700-1720 | 1705-1715 | Strong (Infrared), Medium (Raman) |
| O—H stretch (carboxyl) | 2500-3200 | Weak/Absent | Broad, Medium (Infrared) |
| C—F stretch (CF₃) | 1100-1400 | 1240-1100 | Strong (both) |
| C—O stretch (CF₃O—) | 1240-1260 | 1150-1200 | Medium (Infrared), Strong (Raman) |
| Aromatic C=C stretch | 1440-1625 | 1450-1600 | Variable (both) |
| Aromatic C—H stretch | 3000-3100 | 3050-3080 | Weak (both) |
The tautomeric behavior of 2-[4-(Trifluoromethoxy)phenoxy]isonicotinic acid in solution represents a complex equilibrium between multiple isomeric forms that differ in the distribution of protons and electron density [35] [36] [37]. The primary tautomeric equilibrium involves the interconversion between the molecular form (AH°), where the carboxylic acid exists as —COOH and the pyridine nitrogen remains unprotonated, and the zwitterionic form (AH±), characterized by a deprotonated carboxylate group (—COO⁻) and a protonated pyridine nitrogen [36] [37].
This tautomeric equilibrium is fundamentally influenced by the electronic properties of the substituents, particularly the electron-withdrawing trifluoromethoxy group, which modulates the basicity of the pyridine nitrogen and the acidity of the carboxylic acid functionality [36] [37]. The equilibrium constant for this process (KT) is highly dependent on solvent polarity, temperature, and the specific electronic environment created by the molecular substituents [35] [36].
The trifluoromethoxy substituent exerts significant electronic influence on the tautomeric equilibrium through both inductive and resonance effects [36] [37]. The strong electron-withdrawing nature of the CF₃O— group reduces electron density on the aromatic ring system, which is transmitted through the phenoxy linkage to affect the electronic properties of the pyridine nitrogen [35] [37]. This electronic withdrawal decreases the basicity of the pyridine nitrogen, thereby destabilizing the zwitterionic form relative to unsubstituted isonicotinic acid [36].